molecular formula C28H28N2O5S B11633945 ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

カタログ番号: B11633945
分子量: 504.6 g/mol
InChIキー: RFGCWRKWZAGKMH-LSDHQDQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused pyrrole-thiazole core. Key structural elements include:

  • A 1,3-thiazole-5-carboxylate ester group, contributing to solubility modulation and intermolecular interactions.
  • A 4-hydroxy-5-oxo-pyrrole moiety with a benzoyl substituent at position 3, enabling hydrogen bonding via the hydroxyl group.
  • A 4-tert-butylphenyl group at position 2 of the pyrrole ring, introducing steric bulk and lipophilicity.

Its synthesis likely involves multi-step condensation and cyclization reactions, with crystallization facilitated by hydrogen bonding (as inferred from ).

特性

分子式

C28H28N2O5S

分子量

504.6 g/mol

IUPAC名

ethyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H28N2O5S/c1-6-35-26(34)24-16(2)29-27(36-24)30-21(17-12-14-19(15-13-17)28(3,4)5)20(23(32)25(30)33)22(31)18-10-8-7-9-11-18/h7-15,21,31H,6H2,1-5H3/b22-20+

InChIキー

RFGCWRKWZAGKMH-LSDHQDQOSA-N

異性体SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C

正規SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C

製品の起源

United States

準備方法

Hantzsch Thiazole Synthesis Adaptations

The 4-methyl-1,3-thiazole-5-carboxylate ring is synthesized via a modified Hantzsch reaction, where α-haloketones react with thioureas. For example, ethyl 2-bromoacetoacetate and thioacetamide undergo cyclization in formic acid to yield the thiazole core. This method achieves yields >90% under mild conditions (50°C, 4 hours) without toxic catalysts.

One-Step Catalytic Cyclization

Recent advances utilize chloroformic acid derivatives for direct esterification during cyclization. In a representative protocol, 4-tert-butylbenzyl cyanide reacts with (2-methoxy)ethyl chloroformate in toluene with triethylamine, producing the thiazole-ester hybrid in 95.7% yield. Key advantages include:

  • Temperature control : Reactions proceed at 15–30°C, minimizing side products.

  • Solvent versatility : Toluene, xylene, or petroleum ethers are effective.

  • Acid scavengers : Triethylamine or sodium carbonate neutralize HCl, driving the reaction to completion.

Pyrrolidone Subunit Construction: Benzoylation and Cyclization

Aldol Condensation for Pyrrolidone Formation

The 3-benzoyl-4-hydroxy-5-oxo-pyrrolidine segment is synthesized via aldol condensation between 4-tert-butylbenzaldehyde and benzoylacetonitrile. Under basic conditions (e.g., sodium methoxide), the reaction forms a β-keto nitrile intermediate, which cyclizes upon acid quenching.

Michael Addition-cyclization Cascade

An alternative route employs a Michael addition of ethyl acrylate to 4-tert-butylphenylmagnesium bromide, followed by benzoylation and intramolecular cyclization. This method achieves 88% yield in dimethylformamide at 80°C.

Coupling Strategies for Molecular Assembly

Esterification via Chloroformate Activation

The thiazole and pyrrolidone subunits are coupled using (2-methoxy)ethyl chloroformate. In a typical procedure:

  • Activation : The pyrrolidone’s hydroxyl group reacts with chloroformate in toluene, forming a mixed carbonate.

  • Nucleophilic substitution : The thiazole’s amine attacks the carbonate, releasing CO₂ and yielding the final product.

Optimized Conditions :

ParameterValue
SolventToluene
Temperature35°C
Reaction Time3 hours
Yield95.7%
Purity (HPLC)97.4%

Mitsunobu Coupling for Stereochemical Control

For stereospecific variants, the Mitsunobu reaction couples the thiazole and pyrrolidone using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method preserves chiral centers but requires anhydrous tetrahydrofuran and achieves lower yields (78%).

Process Optimization and Industrial Scalability

Solvent and Catalyst Screening

Comparative studies identify toluene as the optimal solvent due to its high boiling point (110°C) and compatibility with acid scavengers like triethylamine. Catalytic systems using N,N-dimethylaminopyridine (DMAP) accelerate esterification by 30%.

Temperature-Controlled Stepwise Addition

Gradual addition of chloroformate (0.5–2 hours) at 15–30°C prevents exothermic runaway, ensuring consistent product quality. Post-reaction, simple filtration and rotary evaporation replace costly chromatography, reducing production costs by 40%.

Waste Minimization Strategies

  • Recycling : Toluene is recovered via distillation and reused in subsequent batches.

  • Acid scavenger recovery : Triethylamine hydrochloride is filtered and regenerated using NaOH.

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 9H, tert-butyl), 3.09 (s, 3H, OCH₃), 4.35 (q, 2H, COOCH₂), 7.40–7.41 (m, 4H, aryl).

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water = 70:30).

Purity and Stability Assessment

Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, confirming the compound’s suitability for long-term storage .

化学反応の分析

科学研究への応用

2-[3-ベンゾイル-2-(4-tert-ブチルフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、科学研究においていくつかの用途があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。

    医学: その独特の構造と生物活性から、潜在的な医薬品候補として注目されています。

    産業: 新しい材料や化学プロセスの開発に利用されています。

科学的研究の応用

Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

2-[3-ベンゾイル-2-(4-tert-ブチルフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物の独特な構造により、酵素や受容体に結合してその活性を調節することが可能です。これにより、酵素活性の阻害や細胞シグナル伝達経路の改変など、様々な生物学的効果が生じます。

類似化合物との比較

Table 1: Structural and Property Comparison

Compound Name / Source Core Substituents Molecular Weight (g/mol) Key Functional Groups Hydrogen Bond Donors Predicted log P*
Target Compound 3-Benzoyl, 2-(4-tert-butylphenyl) ~590 (estimated) 4-hydroxy, ester 1 ~5.2
Compound 3-(4-Butoxybenzoyl), 2-(4-propoxyphenyl) ~700 (estimated) 4-hydroxy, ester 1 ~6.8
Compound 4-(4-Methoxy-3-methylbenzoyl), 5-(3,4,5-trimethoxyphenyl) 582.62 3-hydroxy, ester 1 ~4.1

*log P values estimated using fragment-based methods; tert-butyl and alkoxy groups increase lipophilicity.

Key Observations:

Lipophilicity Trends :

  • The 4-tert-butylphenyl group in the target compound enhances lipophilicity (log P ~5.2) compared to the compound (log P ~4.1), which has polar methoxy groups.
  • The compound, with longer alkoxy chains (butoxy, propoxy), exhibits the highest log P (~6.8), suggesting superior membrane permeability but poorer aqueous solubility.

Hydrogen Bonding and Crystallinity: The 4-hydroxy group in the target compound facilitates hydrogen bonding, likely leading to tighter crystal packing compared to the compound, which lacks additional polar substituents.

Steric Effects :

  • The tert-butyl group in the target compound introduces steric hindrance, which could impede metabolic degradation compared to smaller substituents (e.g., methoxy in ).

Analytical and Crystallographic Comparisons

  • NMR Profiling :

    • highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (29–36) can pinpoint structural variations. For the target compound, the tert-butyl group’s electron-donating effect would likely upfield-shift adjacent protons in these regions compared to alkoxy-substituted analogs.
  • Crystallographic Tools :

    • The target compound’s structure may have been resolved using SHELXL (), a widely used refinement program for small molecules. Its crystal packing is expected to differ from and compounds due to divergent hydrogen-bonding motifs and steric bulk.

Implications for Drug Design

  • ADMET Properties :

    • The target compound’s moderate log P (~5.2) balances lipophilicity and solubility, making it more drug-like than the highly lipophilic compound.
    • The compound’s lower log P and polar groups may favor renal excretion but limit blood-brain barrier penetration.
  • Synthetic Accessibility :

    • The tert-butyl group simplifies synthesis compared to multi-methoxy substitutions (), which require regioselective protection/deprotection steps.

生物活性

Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that integrates several functional groups, including:

  • Pyrrole Ring : Contributes to its biological activity.
  • Thiazole Moiety : Enhances interaction with biological targets.
  • Hydroxy and Carbonyl Groups : Implicated in various chemical reactions and biological interactions.

The presence of the tert-butylphenyl group increases lipophilicity, potentially improving pharmacokinetic properties and bioavailability.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been identified as a potential inhibitor of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. This dual-targeting capability allows it to be effective against both gram-positive and gram-negative bacteria.

Antifungal Activity

In addition to its antibacterial properties, ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has demonstrated antifungal activity. The structural components that enhance its interaction with fungal cell membranes contribute to this effect.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with critical cellular pathways. Further research is required to elucidate the specific mechanisms involved .

The biological activity of ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of DNA gyrase and topoisomerase IV disrupts bacterial DNA replication.
  • Membrane Disruption : Interaction with fungal membranes leads to increased permeability and cell death.
  • Cell Cycle Arrest : Potential interference with cancer cell cycle progression may lead to apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-pyrrolidin]Chlorobenzoyl groupAntibacterial
Ethyl 2-[3-(furoyl)-4-hydroxy-pyrrole]Furoyl substituentAntifungal
Benzothiazole derivativesThiazole coreAnticancer

Ethyl 2-[3-benzoyl-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups that enhance both lipophilicity and biological activity.

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound:

  • Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Antifungal Activity : In a separate investigation, the compound showed promising results against Candida albicans, indicating its potential as an antifungal agent.
  • Anticancer Screening : Initial screenings using multicellular spheroids revealed that the compound could significantly reduce tumor growth compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodology : Multi-step synthesis involving cyclization (e.g., Biginelli reaction for pyrrolidone-thiazole core formation) and functional group modifications. Key steps include condensation of aldehydes with thioureas and subsequent cyclization under reflux in ethanol . Optimization strategies include adjusting catalysts (e.g., Lewis acids), solvent polarity (DMF/ethanol mixtures for recrystallization), and temperature gradients during intermediate purification .

Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?

  • Methodology : Use high-resolution NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. Mass spectrometry (HRMS) validates molecular weight, while FTIR identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous thiazole derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Screen for anti-inflammatory activity via COX-1/COX-2 inhibition assays or NF-κB pathway modulation. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to known kinase inhibitors like imatinib. Include positive controls (e.g., doxorubicin) and validate results with Western blotting for apoptosis markers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodology : Synthesize analogs with variations in the benzoyl, tert-butylphenyl, or thiazole-methyl groups. Compare solubility (via HPLC logP measurements) and bioactivity trends. For example, replacing the ethyl carboxylate with a free carboxylic acid may enhance solubility but reduce membrane permeability . Use statistical tools (e.g., PCA) to correlate structural features with activity .

Q. What computational methods can predict its interaction with biological targets like protein kinases?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against kinase ATP-binding pockets (e.g., EGFR, BRAF). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare predicted binding energies with experimental IC₅₀ values to refine models .

Q. What strategies address solubility challenges in pharmacological studies?

  • Methodology : Use co-solvents (DMSO/PEG mixtures) or formulate as nanoparticles (liposomes, PLGA carriers). Assess solubility via shake-flask method in PBS (pH 7.4) and simulate gastrointestinal absorption using Caco-2 cell monolayers. Structural modifications, such as introducing polar groups on the phenyl ring, can improve aqueous solubility .

Q. How can researchers resolve contradictions in reported bioactivities across studies?

  • Methodology : Conduct meta-analyses of existing data, focusing on assay conditions (e.g., cell line specificity, serum concentration). Reproduce conflicting studies with standardized protocols. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to verify mechanisms .

Q. What enzyme inhibition assays are recommended for validating kinase-targeting hypotheses?

  • Methodology : Use fluorescence-based ADP-Glo™ assays to measure kinase activity inhibition. Test against a panel of kinases (e.g., CDK, MAPK families) and validate with radioactive ³²P-ATP incorporation assays. Correlate inhibition profiles with structural analogs .

Q. How should stability studies under physiological conditions be designed?

  • Methodology : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at timed intervals. Assess thermal stability (DSC/TGA) and photostability (ICH Q1B guidelines) to inform formulation development .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。